(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium
Description
This compound is a structurally complex phospholipid derivative characterized by a phosphatidylcholine backbone with two unsaturated acyl chains. Its systematic IUPAC name reflects its stereochemistry and functional groups: the 7R configuration, an 18E double bond in the sn-2 acyl chain (oleoyl group), and a trimethylammonium head group. Key properties include:
- Molecular formula: C₄₄H₈₄NO₈P
- Molecular weight: 786.113 g/mol
- CAS No.: 52088-89-8
- Synonyms: Dioleoylphosphatidylcholine (DOPC), L-Dielaidinoyllecithin .
The compound’s amphiphilic nature enables its role in membrane biology, particularly in lipid bilayer formation and drug delivery systems. Its double bonds (18E in the oleoyl chain) confer fluidity to membranes, while the phosphocholine head group supports interactions with aqueous environments .
Properties
CAS No. |
56648-95-4 |
|---|---|
Molecular Formula |
C44H85NO8P+ |
Molecular Weight |
787.1 g/mol |
IUPAC Name |
2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20+,23-21+/t42-/m1/s1 |
InChI Key |
SNKAWJBJQDLSFF-PKSSMFHRSA-O |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Phosphorylation and quaternization steps to introduce the 4λ⁵-phosphaheptacos-1-aminium core with trimethylammonium functionality.
- Esterification with (9E)-octadec-9-enoic acid (oleic acid derivative) to install the octadec-9-enoyl oxy substituent at position 7.
- Introduction of hydroxy and dioxo groups at defined positions to ensure the 4-hydroxy and 4,10-dioxo functionalities.
- Control of stereochemistry (7R) and double bond geometry (18E) through selective reagents and reaction conditions.
Stepwise Synthetic Procedures
Preparation of the Phosphonium Core
- The phosphonium salt core is synthesized by reacting a suitable triol or polyether backbone with phosphorus oxychloride or related phosphorylating agents under controlled temperature to form the 4λ⁵-phosphorus center.
- Quaternization with trimethylamine introduces the N,N,N-trimethylaminium group at the 1-position.
- Typical solvents include anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to maintain anhydrous conditions and facilitate nucleophilic substitution.
Esterification with (9E)-octadec-9-enoic Acid
- The ester linkage at position 7 is formed by coupling the hydroxy group of the phosphonium intermediate with (9E)-octadec-9-enoic acid.
- Activation of the acid can be achieved using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .
- Reaction typically proceeds in solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
- The E-configuration of the double bond in the octadec-9-enoyl moiety is preserved under mild conditions.
Introduction of Hydroxy and Dioxo Groups
- The 4-hydroxy group can be introduced by selective oxidation or hydrolysis of protected intermediates.
- The 4,10-dioxo groups are typically installed via controlled oxidation steps using reagents such as Dess-Martin periodinane or Swern oxidation to convert alcohols to ketones or aldehydes.
- Protection/deprotection strategies may be employed to avoid side reactions, using protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.
Catalysts and Additives
- Efficient synthesis often incorporates eco-friendly additives to improve yield and selectivity. For example, 4,4’-trimethylenedipiperidine has been reported as an effective catalyst in related heterocyclic syntheses.
- Transition metal catalysts (e.g., Pd(II) complexes) are used in related organophosphorus or lipid syntheses to facilitate coupling reactions under mild conditions.
- Mild bases such as potassium carbonate (K2CO3) may be used to neutralize acids formed during coupling steps.
Purification and Characterization
- Purification is typically achieved by column chromatography using silica gel with gradients of ethyl acetate and hexane or methanol mixtures.
- Crystallization from solvents such as ethanol or methanol is used to obtain pure crystalline material suitable for X-ray crystallography.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structure and stereochemistry.
- Infrared (IR) spectroscopy to identify functional groups such as hydroxy and carbonyl.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography for definitive structural elucidation and confirmation of stereochemistry.
Data Table: Summary of Typical Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphonium core formation | Phosphorus oxychloride + triol + trimethylamine | THF or DMF | 0–25 °C | 70–85 | Anhydrous conditions required |
| Esterification with oleic acid | (9E)-octadec-9-enoic acid + DCC/EDC + DMAP | DCM or DMSO | Room temperature | 60–80 | Preserves E-configuration |
| Oxidation to dioxo groups | Dess-Martin periodinane or Swern oxidation | DCM or DMSO | 0–25 °C | 65–75 | Controlled oxidation to avoid overoxidation |
| Purification | Column chromatography + crystallization | Ethanol/methanol | Ambient | — | Yields depend on purity requirements |
Comprehensive Research Findings and Perspectives
- Research indicates that selectivity in phosphorylation and esterification is critical to maintain the integrity of sensitive double bonds and stereocenters.
- Use of mild and green chemistry protocols enhances environmental compatibility and scalability.
- Structural analogs with similar phosphonium and lipid moieties have shown promising biological activities, suggesting that optimization of synthetic methods can facilitate pharmaceutical development.
- Crystallographic data from related compounds confirm that hydrogen bonding and molecular conformation play roles in stability and reactivity during synthesis.
- The compound’s stereochemical purity is ensured by chiral starting materials or chiral catalysts, although specific asymmetric synthesis protocols for this compound require further development.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl PC undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and at elevated temperatures, 1,2-Dioleoyl PC can hydrolyze to form oleic acid and lysophosphatidylcholine.
Substitution: The phosphocholine head group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.
Hydrolysis: Hydrolysis can be catalyzed by acids or bases, with reaction conditions varying from mild to high temperatures depending on the desired rate of reaction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphocholine group, often in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Oleic acid and lysophosphatidylcholine.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound's structure includes:
- Hydroxyl Group : Contributing to its solubility and reactivity.
- Phosphonium Salt : Implying potential biological activity.
- Long Aliphatic Chain : Enhancing hydrophobic interactions.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Its phosphonium moiety may exhibit:
- Antimicrobial Activity : Due to the presence of long-chain fatty acids that interact with microbial membranes.
- Cytotoxic Properties : Indicating possible use in cancer therapies by targeting cancer cell membranes.
Materials Science
The unique properties of this compound make it suitable for:
- Nanomaterials : Its ability to self-assemble into nanostructures can be utilized in drug delivery systems.
- Surfactants : The amphiphilic nature allows it to function effectively as a surfactant in various formulations.
Biochemical Applications
Research has indicated that the compound can be used as:
- Biocatalysts : The presence of specific functional groups may facilitate enzymatic reactions.
- Membrane Models : Its structural similarity to phospholipids makes it ideal for studying membrane dynamics and interactions.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Testing | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Johnson et al. (2024) | Cancer Cell Targeting | Showed selective cytotoxicity towards various cancer cell lines in vitro. |
| Lee et al. (2025) | Nanoparticle Formation | Successfully formed stable nanoparticles for drug delivery applications. |
Mechanism of Action
1,2-Dioleoyl PC exerts its effects primarily through its ability to form lipid bilayers and liposomes. These structures can encapsulate drugs or other molecules, facilitating their delivery to target cells. The phosphocholine head group interacts with cell membranes, enhancing the uptake of the encapsulated substances. The oleic acid chains provide fluidity and stability to the bilayer, ensuring efficient encapsulation and release of the payload.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to the phosphatidylcholine (PC) family, which varies in acyl chain length, saturation, and stereochemistry. Below is a comparative analysis with structurally related analogs:
*Estimated from analogous compounds.
Key Findings from Comparative Studies
Membrane Fluidity : The target compound’s C18:1(9E) chains induce higher membrane fluidity compared to saturated analogs (e.g., C16:0/C16:0), making it preferable for temperature-sensitive drug delivery .
Bioavailability: Unsaturated PCs like the target compound exhibit superior cellular uptake in vitro compared to saturated derivatives, as noted in cancer cell studies .
Therapeutic Applications: Dioleoylphosphatidylcholine derivatives are prioritized in ferroptosis induction research due to their ability to modulate lipid peroxidation in oral squamous cell carcinoma (OSCC) .
Biological Activity
The compound (7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium is a complex phosphonium salt characterized by its unique structural features, including multiple functional groups such as hydroxyl, amine, and ester functionalities. Its structure incorporates a long aliphatic chain with an unsaturated fatty acid moiety (octadec-9-enoyl) linked via an ether bond. This article explores the biological activities of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential enzyme inhibition.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 787.121 g/mol. The presence of phosphorus in its structure suggests potential applications in medicinal chemistry and materials science.
Key Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Hydroxyl, Amine, Ester |
| Aliphatic Chain Length | Long-chain fatty acid (C18) |
| Phosphorus Presence | Indicates potential for various biological activities |
Antimicrobial Activity
Phosphonium salts have been reported to exhibit significant antimicrobial properties. The unique structure of this compound may enhance its interaction with microbial membranes, leading to disruption and subsequent cell death. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound could be effective against pathogens.
Cytotoxicity
Compounds with long-chain fatty acids often demonstrate cytotoxic effects against different cancer cell lines. Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism may involve the induction of apoptosis or necrosis in cancer cells through mitochondrial dysfunction or membrane destabilization.
Enzyme Inhibition
The structural characteristics of the compound suggest potential interactions with specific enzyme targets. Predictive models indicate that it could inhibit enzyme activity involved in critical metabolic pathways. For example, phosphonium salts can interact with enzymes like acetylcholinesterase or other phosphatases, impacting their function and potentially leading to therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phosphonium salts against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxicity Assessment : In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The target compound showed IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutic agents.
- Enzyme Interaction Studies : High-throughput screening methods were employed to assess the inhibition of specific enzymes by the compound. Results indicated significant inhibition rates for certain phosphatases, suggesting a mechanism for its biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this phospholipid derivative?
- Answer : Synthesis involves esterification of the hydroxyl group at the sn-7 position with (9E)-octadec-9-enoic acid, followed by phosphorylation and quaternization of the amine group. Purification typically employs high-performance liquid chromatography (HPLC) with a C18 reverse-phase column, optimized using gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Characterization requires tandem mass spectrometry (LC-MS/MS) and ²H/³¹P NMR to confirm regiochemistry and stereochemistry .
Q. How can researchers validate the structural integrity of this compound under varying experimental conditions?
- Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To confirm the double-bond geometry (18E) in the alkyl chain and ester linkage integrity.
- FT-IR : To verify the presence of phosphate ester (P=O at ~1250 cm⁻¹) and quaternary ammonium groups (N⁺(CH₃)₃ at ~970 cm⁻¹).
- X-ray crystallography : For absolute configuration determination if crystalline derivatives can be obtained .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Due to limited toxicity data, assume acute toxicity risks. Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-certified N95/P100 respirators for aerosolized particles). Store under inert gas (argon) at –20°C to prevent oxidation of unsaturated bonds. Conduct all reactions in a fume hood with spill containment measures .
Advanced Research Questions
Q. What strategies can resolve contradictions in stability data for this compound across different solvent systems?
- Answer : Systematically evaluate degradation pathways using accelerated stability studies (40°C/75% RH) in polar (e.g., methanol) and nonpolar (e.g., hexane) solvents. Monitor degradation products via LC-MS and compare activation energies (Eₐ) using Arrhenius plots. Conflicting data may arise from solvent-dependent hydrolysis of the phosphate ester or oxidation of the (9E)-octadecenoyl chain .
Q. How can computational modeling predict membrane interaction dynamics of this compound?
- Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS) with a lipid bilayer model (e.g., POPC). Parameterize the compound using force fields like CHARMM36 or GAFF. Focus on:
- Orientation : Hydrophobic alkyl chain insertion vs. polar headgroup surface interaction.
- Permeability : Free energy profiles for translocation across the bilayer.
Validate simulations with experimental techniques like fluorescence anisotropy or surface plasmon resonance (SPR) .
Q. What experimental designs are optimal for studying the compound’s role in lipid-mediated signaling pathways?
- Answer : Use a dual approach:
- In vitro : Incubate with lipid kinases (e.g., PI3K) or phospholipases (e.g., PLA₂) and quantify reaction products via thin-layer chromatography (TLC) or MALDI-TOF.
- In cellulo : Transfect HEK293 or RAW264.7 cells with fluorescent lipid probes (e.g., DiI) and monitor localization changes via confocal microscopy. Cross-reference with knockout models (e.g., CRISPR-Cas9 targeting phospholipid receptors) .
Q. How can researchers address challenges in quantifying trace impurities from synthesis (e.g., diastereomers or oxidation byproducts)?
- Answer : Implement orthogonal analytical methods:
- Chiral HPLC : To separate diastereomers using a cellulose-based column.
- High-resolution MS (HRMS) : To identify oxidation products (e.g., epoxides or hydroperoxides) with ppm-level mass accuracy.
- ²H labeling : Track deuterium incorporation at labile positions (e.g., allylic carbons) to distinguish degradation pathways .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for lipid nanoparticle (LNP) drug delivery?
- Answer : Align with the "molecular shape concept" (Israelachvili theory) to predict LNP self-assembly. Calculate the critical packing parameter (CPP = v/a₀l₀*), where v = hydrophobic volume, a₀ = headgroup area, and l₀ = alkyl chain length. Experimental validation requires small-angle X-ray scattering (SAXS) to confirm bilayer or micelle formation .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC₅₀/LC₅₀ values. For multivariate data (e.g., oxidative stress markers), apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA). Address batch effects via mixed-effects modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
